molecular formula C8H19NO2S B1469260 4-(2-Methylpropane-1-sulfonyl)-butylamine CAS No. 1267660-67-2

4-(2-Methylpropane-1-sulfonyl)-butylamine

Cat. No. B1469260
CAS RN: 1267660-67-2
M. Wt: 193.31 g/mol
InChI Key: ANOVCKAGUDDISH-UHFFFAOYSA-N
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Description

4-(2-Methylpropane-1-sulfonyl)-butylamine , also known by various synonyms such as 2-Methylpropane-1-sulfonyl Chloride , Isobutanesulfonyl Chloride , and Isobutylsulfonyl Chloride , is a chemical compound with the molecular formula C₄H₉ClO₂S . It is a colorless to pale yellow liquid with a molecular weight of approximately 156.62 g/mol. The compound is moisture-sensitive and should be stored under inert gas to prevent decomposition .


Synthesis Analysis

The synthesis of 4-(2-Methylpropane-1-sulfonyl)-butylamine typically involves the reaction of 2-Methylpropane-1-sulfonyl Chloride with an appropriate amine, such as butylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. Detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a butylamine moiety (a four-carbon chain with an amino group) attached to a sulfonyl chloride group. The sulfonyl chloride functionality imparts reactivity and serves as a versatile building block for further chemical transformations .

Scientific Research Applications

  • Use in Synthesis and Catalysis : This compound has been studied for its role in the synthesis of various chemical compounds. For example, tert-Butylsulfonyl Chloride, which is closely related to 4-(2-Methylpropane-1-sulfonyl)-butylamine, is used as a sulfonylating agent and a precursor to tert-butyl cations (Quintero & Meza-León, 2005). Another study discusses the phase behavior of tert-butyl compounds like 2-methylpropane-2-thiol and tert-butylamine, which are crucial in understanding the thermodynamic properties of these compounds (Reuter et al., 1997).

  • Pharmaceutical Research : 4-(2-Methylpropane-1-sulfonyl)-butylamine is also investigated in the context of pharmaceuticals. For example, in the development of nonsteroidal antiandrogens, its derivatives have been used (Tucker & Chesterson, 1988).

  • Polymer Chemistry : In the field of polymer chemistry, compounds like Poly(2-acrylamido-2-methylpropane sulfonic acid) which include the 2-methylpropane sulfonic acid moiety have been used in industrial applications. The use of reversible addition fragmentation chain transfer (RAFT) polymerization for synthesizing well-defined homopolymers and block copolymers demonstrates the versatility of these compounds in materials science (Bray et al., 2017).

  • Organic Reactions and Analyses : Research into the nucleophilic substitution reactions and kinetics involving compounds like butylamine provides insights into the behavior and potential applications of 4-(2-Methylpropane-1-sulfonyl)-butylamine in various organic reactions (Sekiguchi et al., 1993).

  • Environmental and Catalytic Applications : The study of residues from the production of compounds like 2-acrylamido-2-methylpropane sulfonic acid (AMPS) offers insights into the environmental and recycling aspects related to the use of these chemicals (Wang & Feng, 2011).

Safety and Hazards

  • Safety Precautions : Handle with care, avoid skin contact, wear protective gear, and store away from ignition sources. In case of exposure, rinse affected areas thoroughly and seek medical attention .

properties

IUPAC Name

4-(2-methylpropylsulfonyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2S/c1-8(2)7-12(10,11)6-4-3-5-9/h8H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOVCKAGUDDISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpropane-1-sulfonyl)-butylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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